molecular formula C9H13BrCl2N2O B13473862 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride

Cat. No.: B13473862
M. Wt: 316.02 g/mol
InChI Key: RNCSOQNBWOSIFS-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is a chemical compound that belongs to the benzoxazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization to form the benzoxazepine ring . The reaction is usually carried out in an organic solvent like chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: This compound shares a similar core structure but differs in functional groups.

    7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Another related compound with variations in the substituents.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is unique due to its specific amine substitution, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H13BrCl2N2O

Molecular Weight

316.02 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine;dihydrochloride

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;;/h3-4,12H,1-2,5,11H2;2*1H

InChI Key

RNCSOQNBWOSIFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2N)Br.Cl.Cl

Origin of Product

United States

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